molecular formula C16H32O3 B1249484 (S)-beta-hydroxypalmitic acid

(S)-beta-hydroxypalmitic acid

Cat. No.: B1249484
M. Wt: 272.42 g/mol
InChI Key: CBWALJHXHCJYTE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-hydroxypalmitic acid is a 3-hydroxypalmitic acid. It is an enantiomer of a (R)-3-hydroxypalmitic acid.

Scientific Research Applications

  • Metabolism and Biochemical Pathways : (S)-beta-hydroxypalmitic acid is involved in metabolic pathways. Dhar et al. (2008) found that human liver microsomes convert 3-hydroxypalmitate, a related compound, to its ω-hydroxylated metabolites, indicating its role in liver metabolism (Dhar et al., 2008).

  • Cell Growth and Health : Kokotou et al. (2020) discovered that certain isomers of hydroxypalmitic acids exhibit growth inhibitory activities against human cancer cell lines and can suppress β-cell apoptosis induced by proinflammatory cytokines. This highlights the potential therapeutic applications of these compounds in managing autoimmune diseases and cancer (Kokotou et al., 2020).

  • Antibacterial Properties : He et al. (2012) identified 3-hydroxypalmitic acid, a compound closely related to this compound, as having moderate antibacterial activity against Bacillus cereus and Candida albicans. This finding opens potential applications in antimicrobial treatments (He et al., 2012).

  • Molecular Interactions and Self-Assembly : Heredia-Guerrero et al. (2009) studied the self-assembly and self-esterification of 9(10),16-dihydroxypalmitic acid, a structurally similar compound. Their findings suggest that these processes are important for understanding the behavior of hydroxy fatty acids in biological systems and could be relevant to the applications of this compound in biomaterials (Heredia-Guerrero et al., 2009).

  • Mitochondrial Functions : Cecatto et al. (2018) demonstrated that 3-hydroxypalmitic acid can disrupt mitochondrial functions in heart and liver cells. This suggests a critical role of hydroxyl fatty acids in mitochondrial health and potential applications in understanding metabolic disorders (Cecatto et al., 2018).

  • Lipidomic Research : The discovery of new families of saturated hydroxy fatty acids, including hydroxypalmitic acids, in milk by Kokotou et al. (2020) indicates the importance of these compounds in lipidomic studies and their potential benefits in human health (Kokotou et al., 2020).

Properties

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(3S)-3-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1

InChI Key

CBWALJHXHCJYTE-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](CC(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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